molecular formula C15H28N2O4S B10756562 (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide

(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide

Cat. No.: B10756562
M. Wt: 332.5 g/mol
InChI Key: LFSNQOFOMJLHIW-MEBFFEOJSA-N
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Description

(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide is a complex organic compound characterized by its unique bicyclic structure. This compound features multiple functional groups, including hydroxyl groups, an oxane ring, and a carbothioamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclic core, followed by the introduction of the hydroxyl groups and the carbothioamide moiety. Common reagents used in these steps include organometallic reagents, oxidizing agents, and thiolating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbothioamide group can produce primary amines.

Scientific Research Applications

(1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and functional groups.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carbothioamide involves its interaction with specific molecular targets. The hydroxyl groups and carbothioamide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s bicyclic structure also allows it to fit into specific binding sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[3.2.1]octane-8-Carboxylate: Similar structure but with a carboxylate group.

Uniqueness

The presence of the carbothioamide group in (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[32

This detailed article provides a comprehensive overview of (1s,2r,3s,4r,5r)-2,3,4-Trihydroxy-N-Octyl-6-Oxa-8-Azabicyclo[321]octane-8-Carbothioamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H28N2O4S

Molecular Weight

332.5 g/mol

IUPAC Name

(1S,2R,3S,4R,5R)-2,3,4-trihydroxy-N-octyl-6-oxa-8-azabicyclo[3.2.1]octane-8-carbothioamide

InChI

InChI=1S/C15H28N2O4S/c1-2-3-4-5-6-7-8-16-15(22)17-10-9-21-14(17)13(20)12(19)11(10)18/h10-14,18-20H,2-9H2,1H3,(H,16,22)/t10-,11+,12-,13+,14+/m0/s1

InChI Key

LFSNQOFOMJLHIW-MEBFFEOJSA-N

Isomeric SMILES

CCCCCCCCNC(=S)N1[C@H]2CO[C@@H]1[C@@H]([C@H]([C@@H]2O)O)O

Canonical SMILES

CCCCCCCCNC(=S)N1C2COC1C(C(C2O)O)O

Origin of Product

United States

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